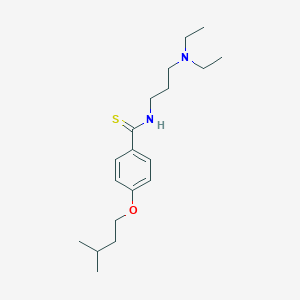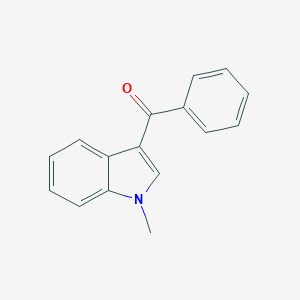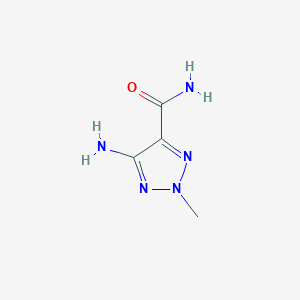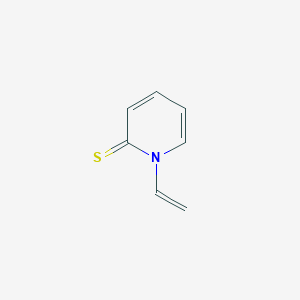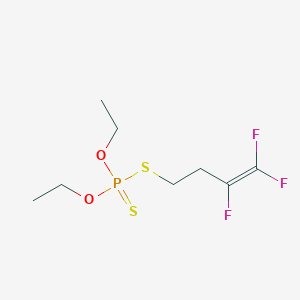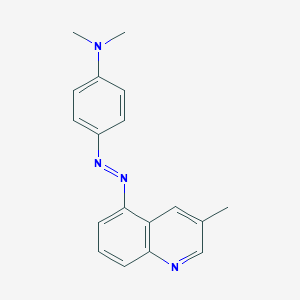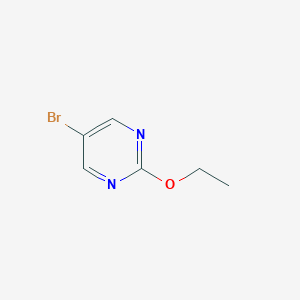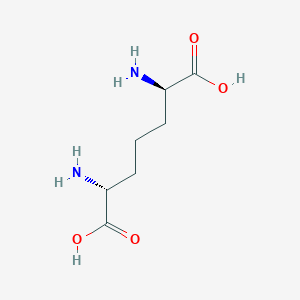
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)-', commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DPI is a derivative of isoxazoline, an important class of heterocyclic compounds that exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of DPI is not fully understood. However, it is believed that DPI exerts its biological activities by interacting with specific targets, such as ion channels and enzymes, in the body. For example, DPI has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
DPI has been shown to exhibit a range of biochemical and physiological effects in various animal models. In a study conducted on rats, DPI was found to exhibit significant anticonvulsant and analgesic activities. Additionally, DPI was shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the serum of rats with induced inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using DPI in laboratory experiments include its high yield of synthesis, low toxicity, and diverse biological activities. However, the limitations of using DPI include its high cost of synthesis, limited availability, and potential side effects.
Future Directions
There are several future directions for the research and development of DPI. One potential area of interest is the investigation of DPI as a potential treatment for neurological disorders, such as epilepsy and chronic pain. Additionally, DPI could be further explored for its potential use as a herbicide and insecticide in the agrochemical industry. Furthermore, the synthesis of novel polymers and materials using DPI as a building block could lead to the development of new materials with unique properties and applications.
Synthesis Methods
The synthesis of DPI involves the condensation of 3,5-diphenylisoxazoline-4-carboxylic acid with acetophenone in the presence of a catalyst, such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield DPI in good yields.
Scientific Research Applications
DPI has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DPI has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, DPI has been investigated for its potential use as a herbicide and insecticide in the agrochemical industry. In materials science, DPI has been used as a building block for the synthesis of novel polymers and materials with unique properties.
properties
CAS RN |
19363-81-6 |
|---|---|
Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-4H-1,2-oxazol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(19-12-6-2-7-13-19)17-23(20-14-8-3-9-15-20)16-21(24-26-23)18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI Key |
DXTKIPMJDWESNQ-UHFFFAOYSA-N |
SMILES |
C1C(=NOC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C(=NOC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



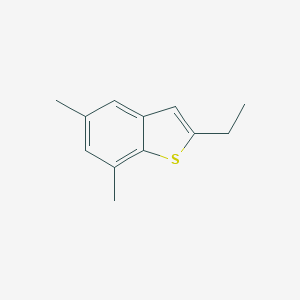
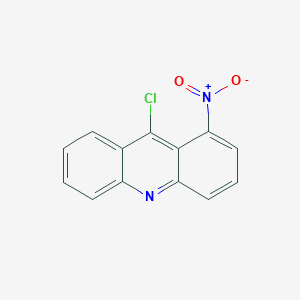

![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

